molecular formula C14H18N2O B14865565 3-(1H-indol-3-yl)-N-isopropylpropanamide

3-(1H-indol-3-yl)-N-isopropylpropanamide

Cat. No.: B14865565
M. Wt: 230.31 g/mol
InChI Key: NZCWVUDVZCXBFR-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-isopropylpropanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in various compounds has been associated with significant pharmacological properties, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with nuclear receptors, transcription factors, and signaling pathways involved in cell proliferation and apoptosis .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H18N2O/c1-10(2)16-14(17)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3,(H,16,17)

InChI Key

NZCWVUDVZCXBFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

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